![molecular formula C16H10BrFN2OS B11671989 (2E,5E)-5-(3-bromo-4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11671989.png)
(2E,5E)-5-(3-bromo-4-fluorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
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Overview
Description
(2E,5E)-5-[(3-BROMO-4-FLUOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, a bromofluorophenyl group, and a phenylimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-5-[(3-BROMO-4-FLUOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 3-bromo-4-fluorobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-5-[(3-BROMO-4-FLUOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
(2E,5E)-5-[(3-BROMO-4-FLUOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E,5E)-5-[(3-BROMO-4-FLUOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may disrupt the cell membrane integrity of microorganisms, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- (2E,5E)-5-[(3-CHLORO-4-FLUOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
- (2E,5E)-5-[(3-BROMO-4-CHLOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
- (2E,5E)-5-[(3-BROMO-4-METHYLPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (2E,5E)-5-[(3-BROMO-4-FLUOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms in the phenyl ring enhances its reactivity and potential biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C16H10BrFN2OS |
---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
(5E)-5-[(3-bromo-4-fluorophenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H10BrFN2OS/c17-12-8-10(6-7-13(12)18)9-14-15(21)20-16(22-14)19-11-4-2-1-3-5-11/h1-9H,(H,19,20,21)/b14-9+ |
InChI Key |
MFERTLOLOOFWNG-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)F)Br)/S2 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)F)Br)S2 |
Origin of Product |
United States |
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